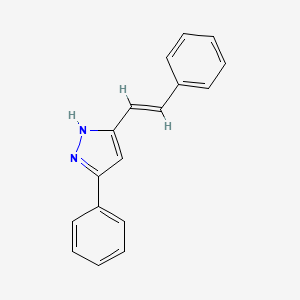![molecular formula C16H12FN5O3S B6073255 N-(4-fluorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6073255.png)
N-(4-fluorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a member of the thiadiazole family, which has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea involves the inhibition of specific enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the activity of COX-2, which results in a decrease in the production of prostaglandins. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to a decrease in tumor growth. Additionally, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-fluorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments is its versatility. The compound has been shown to exhibit a range of pharmacological activities, making it useful for studying a variety of biological processes. However, one limitation of using the compound is its potential toxicity. Studies have shown that the compound can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-fluorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea. One area of interest is the development of new analogs of the compound with improved pharmacological properties. Another area of interest is the exploration of the compound's potential use in the treatment of neurological disorders, such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea involves the reaction of 4-fluoroaniline and 4-nitrobenzyl chloride with thiourea in the presence of a catalyst and solvent. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea has been studied extensively for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O3S/c17-11-3-5-12(6-4-11)18-15(23)19-16-21-20-14(26-16)9-10-1-7-13(8-2-10)22(24)25/h1-8H,9H2,(H2,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFNGUHCZAZDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B6073178.png)

![N-{3-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}-2-methylpropanamide](/img/structure/B6073196.png)
![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-5-(1-isopropyl-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6073204.png)
![5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6073214.png)
![N-[4-(4-quinolinylamino)phenyl]acetamide](/img/structure/B6073215.png)
![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol](/img/structure/B6073222.png)
![8-({3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-5-isoxazolyl}methoxy)quinoline](/img/structure/B6073227.png)
![N-(2-fluorophenyl)-3-[1-(2-pyridinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6073235.png)

![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methylbutyl)-3-piperidinecarboxamide](/img/structure/B6073248.png)
![(3'R*,4'R*)-1'-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6073264.png)

![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B6073277.png)
